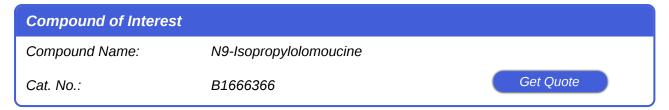


N9-Isopropylolomoucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of a Potent Cyclin-Dependent Kinase Inhibitor

N9-Isopropylolomoucine is a synthetic purine derivative that has garnered significant interest in the scientific community for its role as a potent inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of **N9-Isopropylolomoucine**, its primary molecular targets, and its mechanism of action, with a focus on its application in cancer research and drug development.

Core Concepts: Understanding N9-Isopropylolomoucine

N9-Isopropylolomoucine is a second-generation analogue of olomoucine, designed to exhibit increased potency and selectivity as a CDK inhibitor. Its chemical structure, 2-(2-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, confers upon it the ability to compete with ATP for the binding site on CDKs, thereby inhibiting their kinase activity. This inhibition disrupts the cell cycle progression and can lead to the induction of apoptosis in rapidly dividing cells, a characteristic that makes it a compelling candidate for cancer therapeutics.

Chemical Properties:



Property	Value
Molecular Formula	C17H22N6O
Molecular Weight	326.40 g/mol
CAS Number	158982-15-1
Synonyms	2-(2'-Hydroxyethylamino)-6-benzylamino-9- isopropylpurine

Primary Targets and Biological Activity

The primary molecular targets of **N9-Isopropylolomoucine** are members of the cyclin-dependent kinase family, which are serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle.

Cyclin-Dependent Kinase (CDK) Inhibition

N9-Isopropylolomoucine exhibits inhibitory activity against several key CDKs, with a notable potency for those involved in mitotic regulation. Its primary targets include:

- CDK1/Cyclin B: A key complex that drives the entry into and progression through mitosis.
- CDK5/p35: While primarily known for its role in neuronal development, CDK5 is also implicated in cancer progression.

The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the available quantitative data on the inhibitory activity of **N9-Isopropylolomoucine** against various CDKs.



Target Kinase	IC50 (μM)
CDK1/Cyclin B	Data not available in searched results
CDK2/Cyclin A	Data not available in searched results
CDK2/Cyclin E	Data not available in searched results
CDK5/p25	Data not available in searched results
CDK7/Cyclin H	Data not available in searched results
CDK9/Cyclin T1	Data not available in searched results

Note: Despite extensive searches, specific IC50 values for **N9-Isopropylolomoucine** from peer-reviewed publications or public databases were not readily available. The table structure is provided as a template for when such data becomes accessible.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **N9-Isopropylolomoucine** is the induction of cell cycle arrest and apoptosis through the inhibition of critical CDKs.

Cell Cycle Arrest

By inhibiting CDK1/Cyclin B, **N9-Isopropylolomoucine** effectively blocks cells in the G2/M phase of the cell cycle, preventing their entry into mitosis. This arrest is a direct consequence of the inhibition of phosphorylation of key substrates required for mitotic events.



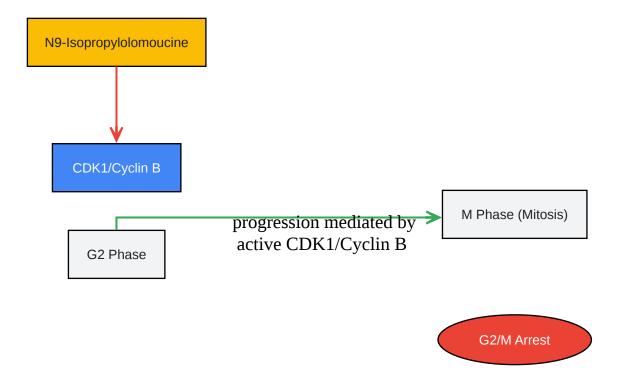


Diagram 1: N9-Isopropylolomoucine induced G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged cell cycle arrest or the direct inhibition of survival-promoting kinases can trigger programmed cell death, or apoptosis. **N9-Isopropylolomoucine** has been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase cascades.



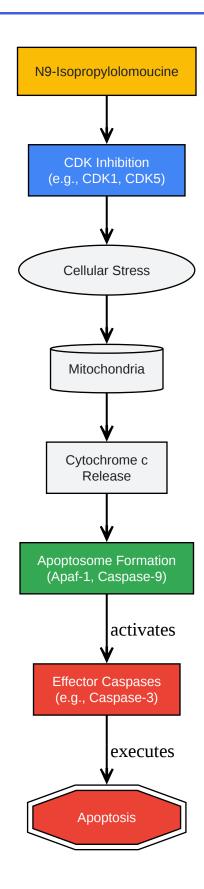


Diagram 2: Intrinsic apoptosis pathway induced by N9-Isopropylolomoucine.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of **N9-Isopropylolomoucine**.

CDK Inhibition Assay (In Vitro Kinase Assay)

This assay quantifies the ability of **N9-Isopropylolomoucine** to inhibit the activity of a specific CDK-cyclin complex.

- 1. Reagents and Materials:
- Recombinant active CDK/cyclin complex (e.g., CDK1/Cyclin B)
- Specific peptide substrate for the CDK
- 32P-ATP or a fluorescence-based kinase assay kit
- N9-Isopropylolomoucine stock solution (in DMSO)
- Kinase reaction buffer (e.g., MOPS, MgCl₂, ATP)
- Phosphocellulose paper or microplate reader
- 2. Procedure:
- Prepare serial dilutions of N9-Isopropylolomoucine in kinase reaction buffer.
- In a microplate, add the CDK/cyclin complex, the peptide substrate, and the diluted N9-Isopropylolomoucine or DMSO (vehicle control).
- Initiate the kinase reaction by adding ATP (containing ³²P-ATP for radiometric assays).
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).







- Quantify the phosphorylation of the substrate. For radiometric assays, this involves washing
 the phosphocellulose paper and measuring radioactivity using a scintillation counter. For
 fluorescence-based assays, measure the signal using a microplate reader.
- Calculate the percentage of inhibition for each concentration of N9-Isopropylolomoucine relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



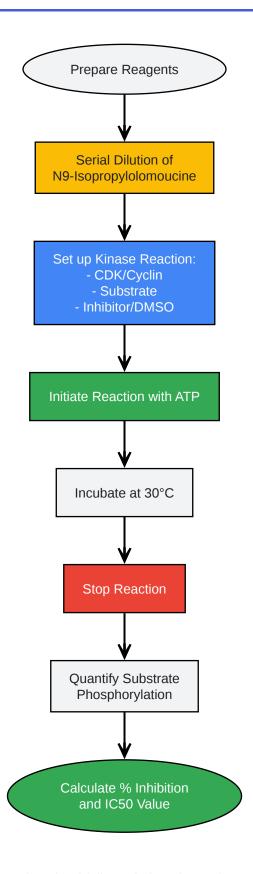


Diagram 3: Workflow for an in vitro CDK inhibition assay.



Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- 1. Reagents and Materials:
- Cancer cell line of interest
- N9-Isopropylolomoucine
- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI)
- Annexin V Binding Buffer
- Phosphate Buffered Saline (PBS)
- Flow cytometer
- 2. Procedure:
- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **N9-Isopropylolomoucine** or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).
- Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
- · Wash the cells with cold PBS.
- Resuspend the cells in Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.







- Analyze the stained cells by flow cytometry within one hour.
- Gate the cell populations based on their fluorescence:
 - $\circ\;$ Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.



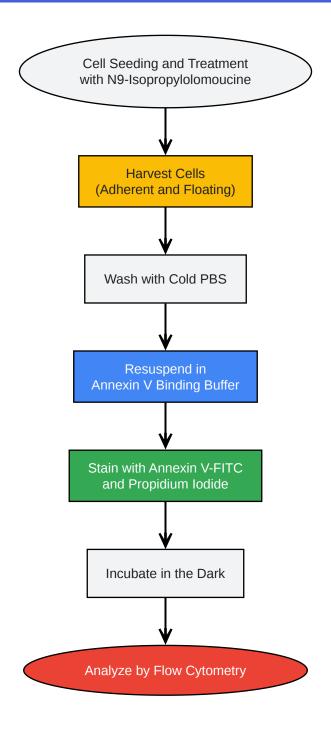


Diagram 4: Workflow for Annexin V/PI apoptosis assay.

Conclusion

N9-Isopropylolomoucine is a valuable research tool for studying the roles of CDKs in cell cycle control and apoptosis. Its potent inhibitory activity against key mitotic kinases makes it a subject of ongoing investigation for its potential as an anticancer agent. Further research is







warranted to fully elucidate its selectivity profile and to explore its therapeutic efficacy in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working with this and other CDK inhibitors.

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